molecular formula C7H7BrN2O3 B8168515 6-Bromo-3-ethoxy-2-nitropyridine

6-Bromo-3-ethoxy-2-nitropyridine

Cat. No.: B8168515
M. Wt: 247.05 g/mol
InChI Key: YQSIWQDXSXYGPV-UHFFFAOYSA-N
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Description

6-Bromo-3-ethoxy-2-nitropyridine is an organic compound belonging to the class of nitropyridines It features a bromine atom at the 6th position, an ethoxy group at the 3rd position, and a nitro group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethoxy-2-nitropyridine typically involves the nitration of 3-ethoxypyridine followed by bromination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 2nd position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride introduces the bromine atom at the 6th position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of 6-substituted-3-ethoxy-2-nitropyridines.

    Reduction: Formation of 6-bromo-3-ethoxy-2-aminopyridine.

    Oxidation: Formation of 6-bromo-3-carboxy-2-nitropyridine.

Scientific Research Applications

6-Bromo-3-ethoxy-2-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of functional materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxy-2-nitropyridine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    6-Bromo-3-methoxy-2-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-2-nitropyridine: Lacks the bromine atom at the 6th position.

    6-Bromo-2-nitropyridine: Lacks the ethoxy group at the 3rd position.

Comparison: 6-Bromo-3-ethoxy-2-nitropyridine is unique due to the presence of both the ethoxy and nitro groups, which can significantly influence its reactivity and biological activity. The ethoxy group can enhance solubility in organic solvents, while the nitro group can participate in various redox reactions. The bromine atom provides a site for further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-bromo-3-ethoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(8)9-7(5)10(11)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSIWQDXSXYGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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